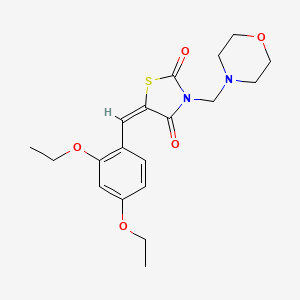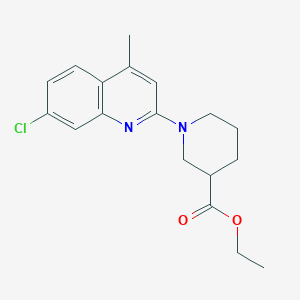
5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione, also known as Morinamide, is a thiazolidinedione compound that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of insulin sensitivity, and the reduction of inflammation. 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has also been shown to possess antimicrobial properties against various pathogens, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione in lab experiments is its versatility, as it has been shown to have potential therapeutic applications in various diseases. Another advantage is its relatively low toxicity, as it has been shown to have minimal side effects in animal studies. One limitation of using 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione, including:
1. Further studies on the mechanism of action of 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione, particularly its effects on PPARγ and HDACs.
2. Studies on the potential therapeutic applications of 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
3. Development of more efficient synthesis methods for 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione, to improve yield and purity.
4. Studies on the pharmacokinetics and pharmacodynamics of 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione, to better understand its efficacy and safety in humans.
5. Development of novel formulations of 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione, to improve its solubility and bioavailability.
Aplicaciones Científicas De Investigación
5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and infectious diseases. In cancer research, 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels. In infectious disease research, 5-(2,4-diethoxybenzylidene)-3-(4-morpholinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to possess antimicrobial properties against various pathogens, including bacteria and fungi.
Propiedades
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-3-25-15-6-5-14(16(12-15)26-4-2)11-17-18(22)21(19(23)27-17)13-20-7-9-24-10-8-20/h5-6,11-12H,3-4,7-10,13H2,1-2H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXFRFTXOCTIOB-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCOCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-(2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3865620.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865623.png)
![4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B3865629.png)

![3-hydroxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3865639.png)


![N'-[1-(2-pyridinyl)ethylidene]nonanohydrazide](/img/structure/B3865663.png)


![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B3865685.png)
![4-{[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B3865694.png)
